Prednisone

Pharmacokinetics Bioavailability Prodrug Conversion

Prednisone is a synthetic, biologically inert prodrug requiring hepatic 11β-HSD1 conversion to the active prednisolone, resulting in ~20% lower systemic exposure vs. equipotent prednisolone doses. With measurable mineralocorticoid activity (0.8), it is optimal when partial Na+/fluid retention is acceptable but hydrocortisone's higher MC effect is not. Its 12–36 h half-life enables once-daily/alternate-day chronic dosing. Compliant with USP/EP monographs (impurities ≤1.5%/≤2.0%), it serves as a quality control reference standard. ≥98% purity, ambient shipping.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
CAS No. 53-03-2
Cat. No. B1679067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisone
CAS53-03-2
SynonymsAcsis, Prednison
Apo-Prednisone
Cortan
Cortancyl
Cutason
Dacortin
Decortin
Decortisyl
Dehydrocortisone
delta-Cortisone
Deltasone
Encorton
Encortone
Enkortolon
Kortancyl
Liquid Pred
Meticorten
Orasone
Panafcort
Panasol
Predni Tablinen
Prednidib
Predniment
Prednison acsis
Prednison Galen
Prednison Hexal
Prednisone
Pronisone
Rectodelt
Sone
Sterapred
Ultracorten
Winpred
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
InChIKeyXOFYZVNMUHMLCC-ZPOLXVRWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble (NTP, 1992)
Very slightly soluble
Very slightly soluble in water;  1 g soluble in 150 mL alcohol, in 200 mL chloroform;  slightly soluble in methanol
1.11e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prednisone (CAS 53-03-2) Baseline: A Prodrug Glucocorticoid for Controlled Anti-inflammatory and Immunosuppressive Therapy


Prednisone (CAS 53-03-2) is a synthetic glucocorticoid that functions as a prodrug, requiring hepatic conversion via 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to its pharmacologically active metabolite, prednisolone [1]. This conversion step introduces a key pharmacokinetic differentiation: prednisone itself is biologically inert, and its therapeutic effect is contingent upon the rate and extent of this metabolic activation [2]. It is a member of the intermediate-acting corticosteroid class, with a biological half-life of 12–36 hours, and is widely utilized for its potent anti-inflammatory and immunosuppressive properties across a range of autoimmune, allergic, and inflammatory conditions [3].

Prednisone (CAS 53-03-2): Why Direct Substitution with Other Corticosteroids Is Pharmacokinetically and Pharmacodynamically Invalid


Direct substitution between prednisone and its closest analogs, such as prednisolone, methylprednisolone, or dexamethasone, is not clinically or pharmacologically equivalent and can lead to suboptimal therapeutic outcomes or increased adverse effects. This is due to three primary, quantifiable differentiating factors: (1) Prednisone is a prodrug with incomplete and variable conversion to its active metabolite, prednisolone, resulting in approximately 20% lower systemic exposure compared to an equivalent oral dose of prednisolone [1]. This necessitates distinct dosing considerations in patients with hepatic impairment. (2) Significant differences exist in anti-inflammatory potency, mineralocorticoid activity, and glucocorticoid receptor binding affinity compared to other corticosteroids, precluding simple milligram-to-milligram substitution [2]. (3) Unlike methylprednisolone and prednisolone, prednisone exhibits measurable mineralocorticoid activity (0.8 relative to hydrocortisone), a property that is absent in dexamethasone, making its selection critical in conditions where electrolyte balance is a concern [3]. These established pharmacokinetic and pharmacodynamic distinctions mandate that prednisone be evaluated and selected based on its unique, evidence-based profile rather than being treated as an interchangeable member of the corticosteroid class.

Prednisone (CAS 53-03-2) Quantitative Differentiation Guide: Evidence for Informed Procurement


Comparative Bioavailability: Prednisone vs. Prednisolone

Prednisone is a prodrug that requires hepatic conversion to its active metabolite, prednisolone. In a randomized crossover study, the bioavailability of prednisolone after oral administration of prednisone was found to be approximately 80% of that achieved after an equivalent oral dose of prednisolone [1]. Conversely, about 20% of prednisolone is converted back to prednisone when prednisolone is administered orally [2]. This quantifiable difference in systemic exposure to the active moiety (prednisolone) means that a 5 mg dose of prednisone does not deliver the same active drug load as 5 mg of prednisolone, which is a critical consideration for dose titration and therapeutic monitoring.

Pharmacokinetics Bioavailability Prodrug Conversion

Anti-inflammatory Potency: Prednisone vs. Methylprednisolone and Dexamethasone

The relative anti-inflammatory potency of prednisone is defined in relation to hydrocortisone. Prednisone has a relative potency of 3.5–4.0, with an equivalent dose of 5 mg [1]. This places it intermediate in potency between the less potent hydrocortisone (1.0, 20 mg eq.) and the more potent methylprednisolone (5.0, 4 mg eq.) and dexamethasone (30, 0.75 mg eq.) [2]. These values are essential for conversion between steroids when clinically indicated. For example, 5 mg of prednisone is therapeutically equivalent in anti-inflammatory effect to 4 mg of methylprednisolone and 0.75 mg of dexamethasone [3].

Pharmacodynamics Anti-inflammatory Potency Equivalent Dosing

Mineralocorticoid Activity: Prednisone vs. Dexamethasone and Hydrocortisone

Unlike dexamethasone, which has negligible mineralocorticoid activity, prednisone retains a measurable mineralocorticoid effect. Prednisone has a mineralocorticoid potency of 0.8 relative to hydrocortisone (which is assigned a value of 1.0) [1]. In contrast, dexamethasone has a mineralocorticoid potency of 0 [2]. This means prednisone possesses a clinically relevant capacity to promote sodium and fluid retention, an effect that can be beneficial in some contexts (e.g., orthostatic hypotension) but problematic in others (e.g., hypertension, heart failure, edema). This profile is distinct from both hydrocortisone (potency 1.0) and methylprednisolone (potency 0.5) [3].

Mineralocorticoid Activity Sodium Retention Electrolyte Balance

Glucocorticoid Receptor (GR) Binding Affinity

The affinity of prednisone for the glucocorticoid receptor (GR) is a key determinant of its potency and duration of action. In an in vitro macrophage cell culture system, prednisone exhibited an IC50 of 287 nM for GR binding [1]. This can be compared to prednisolone, which has been reported to have an IC50 of 28 nM in a different cell-based assay (H4-II-C3 HTC cells), suggesting prednisolone binds with approximately 10-fold higher affinity than the prodrug prednisone [2]. This substantial difference in binding affinity directly reflects the fact that prednisone must first be converted to prednisolone to exert its full pharmacological effect.

Receptor Binding Glucocorticoid Receptor Pharmacodynamics

Pharmacopoeial Purity and Impurity Profile (USP)

The United States Pharmacopeia (USP) monograph for Prednisone defines specific, quantifiable limits for purity and impurities that are essential for ensuring consistent quality and safety. The monograph stipulates that Prednisone contains not less than 97.0% and not more than 102.0% of C21H26O5, calculated on an anhydrous basis [1]. Furthermore, it sets strict limits on impurities: not more than 1.5% of any individual impurity is permitted, and the total impurities must not exceed 2.0% [2]. These specifications are more stringent than general reagent-grade chemicals and are legally binding for pharmaceutical-grade material used in drug product formulation.

Quality Control Purity USP Monograph

Prednisone (CAS 53-03-2): Evidence-Based Application Scenarios for Procurement


Controlled-Release or Delayed-Release Oral Formulation Development

The prodrug nature of prednisone, requiring hepatic conversion to its active metabolite prednisolone, makes it a rational choice for developing delayed-release formulations. As demonstrated by the RAYOS® patent, a formulation with an approximately 4-hour lag time was designed to target circadian rhythms [1]. The inherent pharmacokinetic delay introduced by first-pass metabolism provides a scientific foundation for designing formulations intended to release the prodrug during a specific time window (e.g., early morning hours) to coincide with the natural surge in inflammatory cytokines.

Clinical Studies in Populations with Normal Hepatic Function Requiring Intermediate-Potency Steroid with Mild Mineralocorticoid Activity

Based on its defined potency (3.5-4.0) and quantifiable mineralocorticoid activity (0.8), prednisone is optimally utilized in clinical research involving conditions where some degree of sodium/fluid retention is therapeutically acceptable or even desirable, but where the higher mineralocorticoid effect of hydrocortisone is undesirable [2]. Its intermediate half-life (12-36 hours) also makes it suitable for once-daily or alternate-day dosing regimens, which are often preferred in chronic disease management [3].

Quality Control and Analytical Reference Standard for Impurity Profiling

The stringent impurity specifications defined by the USP (≤1.5% individual, ≤2.0% total) and EP monographs establish prednisone as a critical reference standard for quality control in pharmaceutical manufacturing [4]. Its use in identifying and quantifying related substances like Prednisone EP Impurity D and Impurity B is essential for stability studies and batch release testing to ensure drug product safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.